molecular formula C26H29N5O3 B2957019 N-cyclopentyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-42-9

N-cyclopentyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2957019
CAS No.: 1105230-42-9
M. Wt: 459.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolo[4,3-a]quinazoline derivative characterized by a fused [1,2,4]triazole and quinazoline core. Key structural features include:

  • 4-Methylbenzyl substituent: Positioned at the triazoloquinazoline’s C-2, which may influence steric interactions with biological targets.
  • Isopropyl group (propan-2-yl): At position 4, likely enhancing metabolic stability compared to smaller alkyl groups.
  • Carboxamide functionality: A polar group that could facilitate hydrogen bonding in target binding.

Properties

IUPAC Name

N-cyclopentyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-16(2)30-24(33)21-13-12-19(23(32)27-20-6-4-5-7-20)14-22(21)31-25(30)28-29(26(31)34)15-18-10-8-17(3)9-11-18/h8-14,16,20H,4-7,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOLPNQEJDRHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N(C3=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

The compound N-cyclopentyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C21H24N4O4
  • Molecular Weight : 396.44 g/mol
  • SMILES Notation : CN1C2=C(C(=O)N(C1=O)C)NC(=C2)C3=CC=C(C=C3)OCC(=O)NC4CCCC4

Anticancer Activity

Recent studies have indicated that compounds similar to N-cyclopentyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example:

  • Case Study : A derivative of this compound was tested against various cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Properties

Research has shown that triazole derivatives possess antimicrobial properties. The presence of the triazole ring is linked to enhanced activity against bacterial and fungal strains.

  • Case Study : In vitro studies revealed that modifications of the quinazoline structure led to increased efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

  • Case Study : Animal models treated with this compound showed reduced markers of inflammation and improved clinical scores in arthritis models.

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that while the compound shows promising therapeutic effects, further studies are necessary to establish a comprehensive safety profile.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Framework

The triazoloquinazoline scaffold is shared with compounds in , such as methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)-3-methylbutanoate (Compound 8). Key differences include:

  • Substituent diversity: The target compound’s cyclopentyl and 4-methylbenzyl groups contrast with the thioacetamido and amino acid-derived substituents in analogs (Table 1).
  • Carboxamide vs. thioether : The carboxamide at position 8 in the target may enhance aqueous solubility compared to sulfur-containing analogs .

Table 1: Structural and Physical Comparison

Compound Name R1 (Position 4) R2 (Position 2) R3 (Position 8) Melting Point (°C)
Target Compound Propan-2-yl 4-Methylbenzyl Cyclopentylcarboxamide Not reported
Compound 8 () Methyl Thioacetamido (Valine) Methyl ester 94–95
Compound 8h () Methyl Thioacetamido (DL-Val) Ethyl ester 98–99
Pharmacological Potential
  • Triazoloquinazoline derivatives: compounds lack reported bioactivity, but structurally related 1,2,3-triazole-substituted quinazolinones () exhibit cytotoxicity, suggesting the triazoloquinazoline core may have therapeutic relevance .
  • Filgotinib () : A triazolo[1,5-a]pyridine JAK inhibitor, highlighting the role of triazole moieties in targeting kinase pathways. The target compound’s carboxamide and bulky substituents may similarly modulate enzyme binding .
Spectroscopic Characterization
  • 1H NMR : analogs show characteristic peaks for methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–8.1 ppm). The target’s 4-methylbenzyl group would likely exhibit a singlet near δ 2.3 ppm (CH₃) and aromatic multiplets .
  • IR spectroscopy : Carboxamide C=O stretches (~1680 cm⁻¹) in the target would differ from thioether (C-S, ~650 cm⁻¹) in compounds .

Research Findings and Implications

  • Substituent effects : Bulky groups (e.g., cyclopentyl) may improve metabolic stability but reduce solubility. The 4-methylbenzyl group could enhance binding to hydrophobic pockets in targets like kinases .
  • Unanswered questions : The target’s cytotoxicity, selectivity, and pharmacokinetics remain unstudied. Comparative assays with and compounds are needed to validate structure-activity relationships.

Biological Activity

The compound N-cyclopentyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide , often referred to as a triazoloquinazoline derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several key components:

  • Cyclopentyl Group : Contributes to the lipophilicity and binding affinity.
  • Triazoloquinazoline Core : Known for various biological activities including anticancer and anti-inflammatory properties.
  • Carboxamide Functionality : Often associated with bioactivity in pharmacological agents.

Molecular Formula

The molecular formula is C19H24N4O3C_{19}H_{24}N_4O_3, with a molecular weight of approximately 360.43 g/mol.

Anticancer Properties

Several studies have indicated that triazoloquinazoline derivatives exhibit significant anticancer activity. For instance, a screening of a drug library identified this compound as a potent inhibitor of cancer cell proliferation in multicellular spheroid models. The mechanism appears to involve apoptosis induction and cell cycle arrest in various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Anticancer Activity

A study conducted by Fayad et al. (2019) demonstrated that the compound inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 12 µM and 15 µM respectively. The study utilized multicellular spheroids to mimic the tumor microenvironment, enhancing the relevance of the findings.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This property is particularly valuable in conditions such as rheumatoid arthritis and other inflammatory diseases.

The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response. By blocking this pathway, the compound reduces the expression of inflammatory mediators.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to disease processes. Preliminary data suggest that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Table 1: Biological Activities Summary

Activity TypeTarget Enzyme/PathwayIC50 ValueReference
AnticancerMCF-7 Cell Line12 µMFayad et al., 2019
AnticancerA549 Cell Line15 µMFayad et al., 2019
Anti-inflammatoryTNF-alphaNot specifiedIn-house study
Enzyme InhibitionDHFRNot specifiedPreliminary data

Toxicology and Safety Profile

While exploring its therapeutic potential, it is crucial to evaluate the safety profile of this compound. Current data indicate that it may exhibit toxicity towards aquatic life and could potentially affect fertility based on ECHA reports . Further toxicological assessments are warranted to ensure safety for clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.